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molecular formula C4H7ClO4S B1357092 Ethyl 2-(chlorosulfonyl)acetate CAS No. 55896-93-0

Ethyl 2-(chlorosulfonyl)acetate

Cat. No. B1357092
M. Wt: 186.61 g/mol
InChI Key: DWCZKKQRUBQFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048862B2

Procedure details

A mixture of (ethoxycarbonyl)methanesulfonic acid (10 g, 60 mmol.) and POCl3 (45 mL) was heated at 125° C. for 5 h. The mixture was cooled and filtered, and excess POCl3 was removed to give crude (ethoxycarbonyl)methanesulfonyl chloride (8.1 g, 80%) used directly without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][S:7]([OH:10])(=O)=[O:8])=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:13]>>[CH2:1]([O:3][C:4]([CH2:6][S:7]([Cl:13])(=[O:10])=[O:8])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)CS(=O)(=O)O
Name
Quantity
45 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
excess POCl3 was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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